
2,6-Dimethylnaphthalene-1,4-dione
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Overview
Description
2,6-Dimethylnaphthalene-1,4-dione is a naphthalene derivative featuring a 1,4-diketone (dione) functional group and methyl substituents at the 2- and 6-positions. This compound belongs to the quinone family, which is characterized by conjugated diketone structures that enable redox activity and diverse chemical reactivity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antitumor Activities
Research has demonstrated that naphthoquinones, including derivatives like 2,6-dimethylnaphthalene-1,4-dione, exhibit significant antimicrobial and antitumor properties. These compounds have shown effectiveness against various bacterial strains such as Klebsiella oxytoca and Staphylococcus aureus, with some complexes outperforming traditional antibiotics in vitro . Additionally, studies indicate potential anticancer activities, particularly in targeting resistant cancer cell lines .
Neuroprotective Effects
Recent studies highlight the neuroprotective capabilities of naphthoquinones. They have been found to protect against neurodegenerative diseases by mitigating oxidative stress and inflammation . This suggests that this compound could play a role in developing therapies for conditions like Alzheimer's disease.
Biochemical Tools
Naphthoquinones are also being explored as biochemical tools for non-invasive imaging techniques. Their ability to target specific cellular pathways makes them suitable for detecting pathological areas in tissues affected by diseases such as myocardial infarction .
Material Science
Nanotechnology Applications
In material science, this compound is being investigated for its role in the synthesis of nanoparticles. These nanoparticles can be functionalized for various applications in biosensing and drug delivery systems. The unique properties of naphthoquinones enhance the stability and reactivity of these nanoparticles, making them valuable in biomedical applications .
Photovoltaic Devices
The compound's electronic properties allow it to be used in organic photovoltaic devices. Its ability to act as a light-harvesting material can improve the efficiency of solar cells . Research is ongoing to optimize its performance in these applications.
Environmental Science
Pesticide Development
The chemical structure of this compound presents opportunities for developing new pesticides. Its biological activity can be harnessed to create compounds that effectively target pests while minimizing environmental impact . Studies are underway to evaluate its efficacy and safety in agricultural settings.
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |
---|---|---|---|
Antibacterial | Klebsiella oxytoca | 12 | |
Antitumor | HCT-116 (PTX-resistant) | 0.25 | |
Neuroprotective | Neuro-2a cells | - | |
Photovoltaic | Organic solar cells | - |
Table 2: Potential Applications in Various Fields
Field | Application Description |
---|---|
Medicinal Chemistry | Antimicrobial agents and anticancer therapies |
Material Science | Nanoparticle synthesis and photovoltaic devices |
Environmental Science | Development of eco-friendly pesticides |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dimethylnaphthalene-1,4-dione, and how is structural validation performed?
- Methodological Answer : A common approach involves electrophilic substitution reactions using dihydroxynaphthalene derivatives. For example, adamantylation of 1,4-dihydroxynaphthalene in trifluoroacetic acid yields diketone derivatives, as confirmed by 1H and 13C NMR spectroscopy to verify regioselectivity and structural integrity . Solvent choice (e.g., DMF with K2CO3) and reaction monitoring via TLC are critical for optimizing yields .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and ensure proper ventilation. Emergency measures include immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .
Q. How are the physicochemical properties (e.g., solubility, stability) of this compound determined?
- Methodological Answer : Computational tools predict properties like pKa (2.77 ± 0.50) and density (1.199 g/cm3), while experimental validation involves HPLC for solubility profiling and thermogravimetric analysis (TGA) for thermal stability. NMR and mass spectrometry further confirm molecular weight (184.1940 g/mol) and purity .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of substitutions in this compound derivatives?
- Methodological Answer : Steric and electronic factors dictate regioselectivity. For instance, adamantylation in trifluoroacetic acid favors diketone formation at the 2-position due to acid-catalyzed keto-enol tautomerism. Comparative studies with tert-butyl or amyl alcohols reveal solvent-dependent outcomes, requiring DFT calculations to map energy barriers and transition states .
Q. What computational strategies are used to resolve contradictions in toxicity data across species?
- Methodological Answer : Species-specific metabolic pathways (e.g., cytochrome P450 activity in rodents vs. humans) explain divergent toxicity profiles. In silico models like QSAR and molecular docking predict metabolite interactions, while in vitro assays (e.g., hepatic microsomal studies) validate findings. Cross-referencing toxicogenomic databases ensures robust risk assessment .
Q. How can crystallography and Hirshfeld surface analysis resolve structural ambiguities in synthesized derivatives?
- Methodological Answer : X-ray crystallography provides precise bond lengths and angles, while Hirshfeld analysis quantifies intermolecular interactions (e.g., H···H, O···H contacts). For example, C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives show crystal stability dominated by H···C interactions (15–20% contribution), validated against DFT-computed dipole moments and NMR chemical shifts (R2=0.93–0.94) .
Q. What methodologies address discrepancies in environmental persistence data for polycyclic quinones like this compound?
- Methodological Answer : Accelerated degradation studies under UV/VIS irradiation simulate environmental conditions. LC-MS/MS identifies photolytic byproducts, while QTOF-MS tracks hydroxyl radical formation. Comparative analysis with structurally related compounds (e.g., 1,3-dimethylnaphthalene) clarifies degradation kinetics and half-life variability .
Q. Data Contradiction Analysis
Q. Why do systemic toxicity outcomes vary between inhalation and dermal exposure routes in animal studies?
- Methodological Answer : Inhalation bypasses first-pass metabolism, leading to higher bioavailability and acute respiratory effects (e.g., alveolar damage in rodents). Dermal studies often show delayed systemic effects (e.g., hepatic enzyme induction) due to slower absorption. Meta-analyses of LD50 values and histopathology data reconcile route-specific toxicodynamic profiles .
Q. How can researchers validate conflicting computational predictions of electronic properties for quinone-based compounds?
- Methodological Answer : Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate HOMO-LUMO gaps and electrostatic potentials, which are cross-validated with cyclic voltammetry (redox potentials) and UV-Vis spectroscopy (bandgap alignment). Discrepancies often arise from solvent effects or basis set limitations, necessitating experimental calibration .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexadiene-1,4-dione Derivatives
The compound 2,5-dihydroxy-3-methoxy-6-methyl-1,4-cyclohexadiene-1,4-dione (identified in Bacillus subtilis metabolites) shares the 1,4-dione core but differs in its six-membered cyclohexadiene ring. Key comparisons include:
- Bioactivity: This cyclohexadiene derivative exhibits antimicrobial properties, attributed to redox-active dione groups that disrupt microbial membranes .
- Solubility : The smaller cyclohexadiene ring improves water solubility compared to the hydrophobic naphthalene system, which could limit the bioavailability of 2,6-dimethylnaphthalene-1,4-dione in aqueous environments.
Heterocyclic Diones
Compounds such as thiazolidine-2,4-dione and imidazolidine-2,4-dione feature five-membered heterocyclic rings with dione functionalities. These differ significantly from this compound in terms of:
- Synthesis : Heterocyclic diones are synthesized via cyclocondensation reactions using catalysts like sodium acetate to deprotonate active methylene groups . Naphthalene diones may instead rely on Friedel-Crafts alkylation or oxidation of methylnaphthalenes.
- Reactivity : The electron-deficient nature of naphthalene-1,4-dione enhances its electrophilic character, enabling nucleophilic additions at the carbonyl positions. Heterocyclic diones, with their saturated rings, exhibit reduced conjugation and milder redox behavior.
Substituted Naphthoquinones
- Electrochemical Properties: The methyl groups in this compound likely stabilize the semiquinone radical intermediate during redox cycles, a property critical in battery electrolytes or catalytic systems.
- Thermal Stability: Extended aromatic systems in naphthoquinones generally confer higher thermal stability compared to aliphatic or monocyclic diones.
Data Table: Comparative Analysis of Dione Derivatives
Research Findings and Implications
- Antimicrobial Potential: Cyclohexadiene diones from Bacillus subtilis demonstrate that methyl and methoxy substituents enhance antimicrobial efficacy . This suggests that this compound’s methyl groups may similarly potentiate bioactivity, though its larger aromatic system could alter target specificity.
- Synthetic Challenges : Heterocyclic diones require precise catalysts (e.g., sodium acetate) for cyclization , whereas naphthalene diones may face regioselectivity issues during methylation or oxidation.
- Industrial Applications: Naphthoquinones are used in dyes and energy storage, with methyl groups improving stability. The compound’s performance in these roles warrants further study.
Properties
CAS No. |
6290-94-4 |
---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,6-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)11(13)6-8(2)12(9)14/h3-6H,1-2H3 |
InChI Key |
SRLBDWAAORRXIC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CC2=O)C |
Key on ui other cas no. |
6290-94-4 |
Synonyms |
2,6-dimethyl-1,4-naphthoquinone |
Origin of Product |
United States |
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